3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol
Description
Electronic Configuration and Hybridization Analysis
The carbon backbone exhibits mixed hybridization states:
- Triple bond (C≡C) : sp-hybridized carbons, with bond length measurements averaging 1.20 Å, characteristic of alkynes.
- Aromatic ring : sp²-hybridized carbons, with bond angles of 120° at each carbon node.
- Hydroxyl-bearing carbon : sp³ hybridization, with a tetrahedral geometry (bond angle: ~109.5°).
Electron-withdrawing effects from bromine (electronegativity: 2.96) and fluorine (3.98) induce partial positive charges on the aromatic ring, polarizing the π-electron cloud. Density functional theory (DFT) calculations reveal a dipole moment of 2.8 D, oriented toward the halogenated phenyl group. Resonance interactions between the propargyl alcohol and the aromatic system further stabilize the molecule, reducing the alkyne’s bond order to approximately 2.7.
Crystallographic Characterization via X-Ray Diffraction
Single-crystal X-ray studies of analogous compounds (e.g., 1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) reveal key structural insights:
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell dimensions | a=7.42 Å, b=14.09 Å, c=9.83 Å |
| Dihedral angle (aryl rings) | 8.49° |
| Intermolecular interactions | C-H⋯O (2.61 Å), C-H⋯F (2.58 Å) |
The planar arrangement of the halogenated phenyl and propargyl groups facilitates π-π stacking interactions between adjacent molecules (distance: 3.72 Å). Hydrogen bonding involving the hydroxyl group (O-H⋯O: 2.78 Å) contributes to crystal lattice stability.
Comparative Structural Analysis with Substituted Propargyl Alcohol Derivatives
Structural variations among propargyl derivatives significantly influence reactivity and physical properties:
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol | C₉H₇BrFO | - Dual halogen substitution (Br, F) |
| 3-(4-Chloro-2-fluorophenyl)prop-2-en-1-one | C₉H₆ClFO | - Ketone group replaces alcohol |
| 3-(4-Fluorophenyl)prop-2-yne | C₉H₇F | - Single fluorine substituent |
The bromine-fluorine synergy in 3-(4-bromo-3-fluorophenyl)prop-2-yn-1-ol enhances its polarizability compared to mono-halogenated analogs, as evidenced by a 15% higher molar refractivity value (52.3 cm³/mol vs. 45.1 cm³/mol for fluorine-only derivatives). Steric effects from the 3-fluorine substituent impose a 12° torsional angle between the propargyl chain and phenyl ring, reducing conjugation efficiency relative to para-substituted analogs.
Properties
Molecular Formula |
C9H6BrFO |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 |
InChI Key |
LXFPKVXAEMGWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)F)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of Propargyl Alcohol to 4-Bromo-3-fluorobenzaldehyde
-
- 4-Bromo-3-fluorobenzaldehyde (1 equiv)
- Propargyl alcohol (1.1–1.5 equiv)
- Base: Typically sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other mild bases
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), ethanol, or a mixture of water and acetone
- Temperature: Ambient to mild heating (room temperature to 60 °C)
-
- The aldehyde and propargyl alcohol are mixed in the chosen solvent.
- Base is added slowly to initiate nucleophilic addition.
- The mixture is stirred for several hours (2–24 h) until completion, monitored by TLC or HPLC.
-
- The reaction mixture is quenched with water.
- Extraction is performed using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification is typically achieved by silica gel column chromatography.
- Yields for related compounds such as 3-(4-bromo-2-fluorophenyl)prop-2-yn-1-ol are reported in the range of 70–95%, depending on reaction conditions and purification methods.
Alternative Route: Grignard Reaction Using Propargyl Magnesium Halide
-
- 4-Bromo-3-fluorobenzaldehyde (1 equiv)
- Propargyl magnesium bromide or chloride (prepared in situ from propargyl bromide and magnesium turnings)
- Solvent: Anhydrous THF or diethyl ether
- Temperature: 0 °C to room temperature under inert atmosphere (nitrogen or argon)
-
- Propargyl magnesium halide solution is prepared by reacting propargyl bromide with magnesium.
- The aldehyde is added dropwise to the Grignard reagent solution at low temperature.
- The mixture is stirred for 1–3 hours, gradually warming to room temperature.
-
- The reaction is quenched with saturated ammonium chloride solution.
- The organic phase is separated, washed, dried, and concentrated.
- Purification by column chromatography yields the propargyl alcohol.
- This method allows for high regio- and chemoselectivity.
- The presence of halogens on the aromatic ring is generally compatible with Grignard conditions if moisture and oxygen are rigorously excluded.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alkene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(4-Bromo-3-fluorophenyl)prop-2-ene-1-ol.
Substitution: Formation of 3-(4-Amino-3-fluorophenyl)prop-2-yn-1-ol or 3-(4-Mercapto-3-fluorophenyl)prop-2-yn-1-ol.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propargyl Alcohols
Table 1: Key Structural and Commercial Parameters
Key Observations :
- Steric Considerations : Pyridine-based analogs (e.g., 3-(5-bromopyridin-3-yl)prop-2-yn-1-ol) introduce nitrogen lone pairs, altering coordination chemistry and reactivity in catalytic applications .
- Cost Variability : Pyridine derivatives with multiple substituents (e.g., HB399-1) command higher prices due to synthetic complexity .
Hydrogen Bonding and Crystallographic Behavior
The propargyl alcohol group (–C≡C–CH₂OH) enables hydrogen bonding, influencing crystal packing. Studies using tools like Mercury CSD () reveal that halogen substituents (Br, F) and aromatic systems (phenyl vs. pyridine) significantly alter intermolecular interactions:
- Phenyl vs. Pyridine : Pyridine rings participate in N–H···N hydrogen bonds, whereas phenyl derivatives rely on weaker C–H···O or halogen bonds .
- Halogen Effects: The 4-bromo-3-fluoro pattern in the target compound may promote unique packing motifs compared to mono-halogenated analogs (e.g., 3-(2-bromophenyl)prop-2-yn-1-ol) due to synergistic electronic effects .
Biological Activity
3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol is C9H7BrF, with a molecular weight of approximately 227.06 g/mol. The compound features a propargyl alcohol functional group attached to a phenyl ring substituted with bromine and fluorine atoms. These structural characteristics are crucial for its biological activity.
The biological activity of 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The halogen substituents may enhance binding affinity to specific enzymes, leading to modulation of biochemical pathways.
- Covalent Bond Formation : The alkyne group can facilitate covalent bonding with target molecules, which is essential for altering biological functions.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3-(4-Bromo-2-fluorophenyl)prop-2-yne | S. aureus | 0.0039 |
| 3-(4-Bromo-2-fluorophenyl)prop-2-yne | E. coli | 0.025 |
These findings suggest that the presence of bromine and fluorine enhances the compound's antimicrobial efficacy.
Anticancer Activity
Studies have also explored the anticancer potential of halogenated phenolic compounds. The unique electronic properties imparted by bromine and fluorine may inhibit cancer cell proliferation through:
- Induction of Apoptosis : Compounds with similar structures have shown the ability to trigger programmed cell death in cancer cells.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
- Antibacterial Study : A study evaluated the antibacterial effects of various alkaloids, revealing that compounds with similar structures to 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol exhibited effective inhibition against strains like S. aureus and E. coli, with complete bacterial death observed within hours .
- Antifungal Activity : Another research focused on the antifungal properties of halogenated compounds, demonstrating significant activity against Candida species, which could be extrapolated to suggest potential antifungal properties for 3-(4-Bromo-3-fluorophenyl)prop-2-yn-1-ol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
